N-(3-methoxybenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
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Overview
Description
N-(3-methoxybenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic organic compound that belongs to the class of furochromen derivatives. This compound is characterized by its complex molecular structure, which includes a furochromen core, a methoxybenzyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Furochromen Core: : The furochromen core can be synthesized through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
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Introduction of the Methoxybenzyl Group: : The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of the furochromen core with a methoxybenzyl halide in the presence of a base such as potassium carbonate or sodium hydride.
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Acetamide Formation: : The final step involves the formation of the acetamide moiety. This can be achieved through an acylation reaction, where the intermediate compound is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with potential changes in biological activity.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with altered chemical properties.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halides, amines, and alcohols. The substitution reactions can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halides, amines, alcohols, bases such as potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized furochromen derivatives, while reduction may produce reduced acetamide derivatives. Substitution reactions can result in a variety of substituted furochromen compounds.
Scientific Research Applications
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : Research has shown that the compound may exhibit biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Studies are ongoing to understand its mechanism of action and potential therapeutic applications.
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Medicine: : Due to its potential biological activity, the compound is being investigated for its use in drug development. It may serve as a lead compound for the design of new pharmaceuticals with improved efficacy and safety profiles.
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Industry: : The compound’s chemical properties make it suitable for use in various industrial applications, including the development of new materials, catalysts, and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
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Enzyme Inhibition: : The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes and metabolic pathways.
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Receptor Binding: : It may bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that result in biological effects.
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DNA Interaction: : The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
N-(3-methoxybenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
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This compound vs. This compound: : Both compounds share a similar furochromen core but differ in the substituents attached to the core. The differences in substituents can lead to variations in chemical and biological properties.
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This compound vs. This compound:
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This compound vs. This compound: : The presence of different substituents on the benzyl group can influence the compound’s solubility, stability, and biological activity.
Properties
Molecular Formula |
C25H25NO5 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2,3,4,9-tetramethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C25H25NO5/c1-13-9-20-23(24-22(13)14(2)16(4)30-24)15(3)19(25(28)31-20)11-21(27)26-12-17-7-6-8-18(10-17)29-5/h6-10H,11-12H2,1-5H3,(H,26,27) |
InChI Key |
FTWUGKXTSYXLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=CC=C3)OC)C)C4=C1C(=C(O4)C)C |
Origin of Product |
United States |
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